molecular formula C17H9Cl2FN4S B10883563 3-(2,4-dichlorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,4-dichlorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B10883563
M. Wt: 391.2 g/mol
InChI Key: BIAJONSGHPWJCT-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-DICHLOROPHENYL)-6-(4-FLUOROSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a synthetic compound belonging to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound, featuring both triazole and thiadiazole rings, contributes to its significant pharmacological potential.

Preparation Methods

The synthesis of 3-(2,4-DICHLOROPHENYL)-6-(4-FLUOROSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves a multi-step process. One common method includes the reaction of 2,4-dichlorophenylhydrazine with carbon disulfide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the triazolothiadiazole core.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Similar compounds to 3-(2,4-DICHLOROPHENYL)-6-(4-FLUOROSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE include other triazolothiadiazoles such as:

The uniqueness of 3-(2,4-DICHLOROPHENYL)-6-(4-FLUOROSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C17H9Cl2FN4S

Molecular Weight

391.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H9Cl2FN4S/c18-11-4-7-13(14(19)9-11)16-21-22-17-24(16)23-15(25-17)8-3-10-1-5-12(20)6-2-10/h1-9H/b8-3+

InChI Key

BIAJONSGHPWJCT-FPYGCLRLSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl)F

Canonical SMILES

C1=CC(=CC=C1C=CC2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl)F

Origin of Product

United States

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